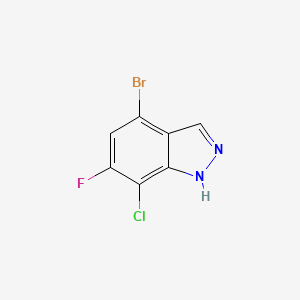

4-Bromo-7-chloro-6-fluoro-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUFQPHQBDTNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Br)C=NN2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 7 Chloro 6 Fluoro 1h Indazole and Analogues

Multi-Step Synthesis Approaches to Halogenated Indazoles

The construction of complex halogenated indazoles often necessitates a multi-step approach where the substitution pattern is carefully established on a precursor before the final indazole ring is formed. This allows for precise control over the placement of various functional groups.

Sequential Halogenation-Cyclization Strategies

A primary strategy for synthesizing polyhalogenated indazoles involves the sequential halogenation of an aromatic precursor, followed by a cyclization reaction to form the indazole ring. The order of halogenation is critical and is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of a bromo-chloro-indazolyl amine intermediate for Lenacapavir starts with 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.net This precursor undergoes regioselective bromination before the crucial heterocycle formation with hydrazine (B178648). nih.govresearchgate.net

Another approach involves starting with a pre-existing indazole core and performing direct C–H halogenation. Metal-free methods using N-halosuccinimides (NCS for chlorination, NBS for bromination) have been developed for the regioselective halogenation of 2H-indazoles. rsc.orgresearchgate.net By carefully controlling the reaction conditions and the sequence of reagent addition, various mono-, poly-, and hetero-halogenated indazoles can be prepared. For example, a "one-pot, two-step" method allows for the synthesis of 3-bromo-7-chloro-2H-indazoles via bromination followed by chlorination. rsc.orgresearchgate.net

Reactant Precursor Design and Selection

The choice of the starting material is fundamental to the successful synthesis of a specifically substituted indazole. The precursor must contain functional groups that can be converted into the pyrazole (B372694) ring of the indazole system, and its initial substitution pattern directs the final arrangement of halogens.

Commonly used precursors include:

Substituted Anilines: o-Toluidines and other ortho-alkylanilines can be converted to indazoles via diazotization and subsequent ring closure. chemicalbook.com The existing substituents on the aniline (B41778) ring determine the final pattern on the indazole.

Ortho-Haloaryl Carbonyls and Nitriles: Compounds like 2-fluorobenzaldehydes or 2,6-dichlorobenzonitrile are widely used. nih.govnih.gov The ortho-halogen serves as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, while the carbonyl or nitrile group participates in the cyclization. nih.govrsc.org

Ortho-Nitroaryl Derivatives: 2-Nitrobenzaldehydes can be condensed with amines to form an intermediate which then undergoes a reductive cyclization to yield the indazole core. organic-chemistry.org This is known as the Cadogan reductive cyclization.

The design of a precursor for a molecule like 4-Bromo-7-chloro-6-fluoro-1H-indazole would ideally start with a benzene (B151609) ring already bearing the chloro and fluoro substituents at the desired positions to simplify the subsequent halogenation and cyclization steps.

Table 1: Selected Precursors for Halogenated Indazole Synthesis

| Precursor | Target Indazole Analogue | General Strategy | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | Regioselective Bromination followed by Hydrazine Cyclization | nih.gov |

| o-Toluidine | 1H-Indazole | Diazotization and Ring Closure | chemicalbook.com |

| o-Fluorobenzaldehydes | Substituted 1H-Indazoles | Condensation with Hydrazine | nih.gov |

| o-Nitrobenzaldehydes | Substituted 2H-Indazoles | Condensation with Amines and Cadogan Reductive Cyclization | organic-chemistry.org |

Regioselective Synthesis of the Indazole Core

The formation of the indazole's bicyclic structure is the key step in the synthesis. Several methods have been developed to achieve this transformation with high regioselectivity, ensuring the correct isomer is formed.

Diazotization and Cyclization Routes

The conversion of an ortho-substituted aniline derivative to a diazonium salt, followed by intramolecular cyclization, is a classical and effective method for indazole synthesis. chemicalbook.com This process, often referred to as the Davis–Beirut reaction or a variation thereof, involves treating the aniline with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. chemicalbook.com The resulting diazonium salt is often unstable and cyclizes in situ to form the indazole ring.

This protocol has been successfully applied to various precursors, including o-toluidines and o-alkynylanilines, to produce the corresponding 1H-indazoles. chemicalbook.com More recently, tert-butyl nitrite (TBN) has been used to mediate a metal-free synthesis of indazole derivatives from 2-(indolin-3-ylidenemethyl)aniline precursors. acs.org This strategy proceeds through a diazonium salt intermediate that undergoes a cascade of isomerization and intramolecular C–N bond formation. acs.org A novel catalyst-free approach involves the reaction between aryl diazonium salts and aryl diazo esters, which form a diazenium (B1233697) intermediate that subsequently cyclizes to yield 3-ester-functionalized indazoles. nih.govresearchgate.net

Hydrazine-Mediated Heterocycle Formation

One of the most prevalent methods for constructing the indazole core is the reaction of a suitable precursor with hydrazine (N₂H₄) or its derivatives. nih.govnih.gov This approach typically involves the condensation of hydrazine with an ortho-haloaryl carbonyl compound (aldehyde or ketone) or an ortho-haloaryl nitrile.

The reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) is a practical route to various indazoles. nih.govresearchgate.net The process involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the ortho-halogen to close the ring. researchgate.net Similarly, ortho-halobenzonitriles react with hydrazine to form 3-aminoindazoles. nih.govrsc.org For example, 3-bromo-2,6-dichlorobenzonitrile (B3239784) undergoes cyclization with hydrazine hydrate in the presence of a base like sodium acetate (B1210297) to yield 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov The choice of solvent and base can be optimized to improve reaction yields and purity. nih.gov Microwave-assisted synthesis using hydrazine has also been shown to be an efficient, eco-friendly method that can significantly reduce reaction times and improve yields. ajrconline.org

Table 2: Conditions for Hydrazine-Mediated Cyclization of 3-bromo-2,6-dichlorobenzonitrile

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NMP | NaOAc | 60 | 90 | nih.gov |

| DMSO | NaOAc | 60 | 88 | nih.gov |

| 2-MeTHF | NaOAc | 95 | 50 | nih.gov |

| Pyridine | None | 95 | 45 | nih.gov |

Intramolecular C–H Amidation and N–N Bond Formation

Modern synthetic chemistry has introduced advanced, often metal-catalyzed, methods for indazole synthesis that involve intramolecular C–H amidation or C–H activation to form the crucial N–N bond. These methods offer alternative pathways that can tolerate a broader range of functional groups.

Rhodium(III)-catalyzed synthesis of indazoles has been achieved through the sequential C–H bond activation and intramolecular annulation of ethyl benzimidates and nitrosobenzenes. nih.gov Another rhodium-catalyzed approach involves the C–H amination and N–N bond formation from N-pivaloyloxy-N-phenyl-2-aminobenzamides. nih.gov These reactions typically proceed through a metallacyclic intermediate, followed by reductive elimination to form the indazole product.

Silver(I)-mediated intramolecular oxidative C–H amination provides an efficient route to various 3-substituted 1H-indazoles from arylhydrazones. nih.govacs.org This method is particularly useful for synthesizing derivatives that are difficult to access through other C–H amination routes. Iron-catalyzed intramolecular C–H amination has also been explored as a greener alternative for forming heterocyclic systems like indoles, showcasing the potential of first-row transition metals in such transformations. rsc.org These advanced techniques represent the cutting edge of heterocyclic synthesis, providing powerful tools for constructing complex molecules like this compound.

Transition Metal-Catalyzed Synthetic Protocols for Indazole Construction

The construction of the indazole scaffold, a critical component in many pharmaceutical compounds, has been significantly advanced through the use of transition metal catalysis. researchgate.netbohrium.combenthamdirect.com These methods offer efficient and selective routes to a wide array of substituted indazoles, including complex structures like this compound and its analogues. bohrium.combenthamdirect.com Catalytic systems based on palladium, copper, rhodium, and silver have become powerful tools for forming the core indazole ring system through various mechanistic pathways, such as cyclization, C-H activation, and oxidative amination. researchgate.netnih.gov

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone in synthetic organic chemistry, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the synthesis of indazoles, palladium-catalyzed reactions, such as intramolecular aza-Wacker-type cyclizations and cascade reactions involving C-H activation, provide efficient pathways to the heterocyclic core. nih.govnih.gov These methods often proceed under mild conditions and demonstrate broad functional group tolerance. nih.gov

One prominent strategy involves the intramolecular cyclization of suitably functionalized precursors. For instance, a palladium-catalyzed cascade reaction beginning with a Narasaka–Heck cyclization can initiate a sequence leading to δ-C–H activation and subsequent annulation to form complex heterocyclic systems. nih.gov Another approach is the aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which can be optimized using catalysts like Pd(PPh₃)₂Cl₂ with an oxidant such as molecular oxygen to yield bicyclic structures. nih.gov Furthermore, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions are instrumental in the functionalization of pre-formed bromo-indazole cores, allowing for the introduction of various aryl and heteroaryl substituents at specific positions, such as C7. nih.gov This subsequent modification is crucial for creating a library of analogues for structure-activity relationship studies.

Copper-Mediated Synthesis of Indazoles

Copper-catalyzed or -mediated reactions represent an economical and effective alternative for constructing the indazole ring. rsc.org These protocols are valued for their mild reaction conditions and the use of a less toxic, earth-abundant metal. nih.gov Copper catalysts have been successfully employed in intramolecular C-N bond formations and hydroamination reactions to yield a variety of indazole derivatives. rsc.orgacs.orgnih.gov

A notable copper-catalyzed method involves the intramolecular cyclization of 2-alkynylazobenzenes, which proceeds through a C–N bond formation followed by a 1,2-hydride shift to produce 3-alkenyl-2H-indazoles in high yields. nih.gov Another efficient route is the synthesis of 1-substituted indazol-3-ones from 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides, which can be achieved with a very low loading (0.5 mol%) of cuprous(I) iodide. rsc.org Copper catalysts also facilitate oxidative C-H functionalization, which is a powerful strategy for building highly substituted heterocyclic molecules from readily available starting materials. nih.gov For example, the reaction of aziridines with imines or isocyanates can be catalyzed by copper to produce substituted imidazolidines and imidazolidinones, respectively, showcasing the versatility of copper in synthesizing N-heterocycles. frontiersin.org

Rhodium-Catalyzed C–H Activation Strategies

Rhodium catalysis has emerged as a powerful strategy for indazole synthesis, primarily through C–H activation and annulation sequences. nih.gov These methods are highly atom- and step-economical, avoiding the need for pre-functionalization of starting materials. nih.gov Rhodium(III)-catalyzed reactions, often in combination with a co-catalyst or oxidant like copper(II) acetate, enable the direct coupling of C-H bonds with various partners to construct the indazole ring. nih.gov

One such approach is the Rh(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes, which provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. acs.orgnih.gov This transformation involves the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. acs.org Rhodium catalysts are also effective in mediating the reaction between imidates and nitrosobenzenes or the intermolecular C–H amination of ketoxime ethers, leading to a diverse range of indazole derivatives. nih.gov These strategies exhibit high functional group tolerance and can be used to construct complex polycyclic and spirocyclic indazole systems. rsc.orgrsc.org

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination

Silver(I)-mediated intramolecular oxidative C–H amination is a modern and efficient method for the construction of the 1H-indazole ring system. nih.govacs.orgnih.gov This strategy allows for the direct formation of a crucial N-N bond via C-H functionalization, providing access to a variety of indazoles that may be difficult to synthesize using other methods. nih.govacs.org The reaction typically proceeds from readily available arylhydrazones. nih.gov

The general procedure involves treating an arylhydrazone with a silver(I) salt, such as silver(I) triflimide (AgNTf₂), often in the presence of a co-catalyst like copper(II) acetate, in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.govacs.org Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govnih.gov This methodology is particularly effective for synthesizing 3-substituted 1H-indazoles bearing a wide range of functional groups, including esters, ketones, amides, and trifluoromethyl groups. acs.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its analogues is critically dependent on the careful optimization of reaction conditions. beilstein-journals.orgnih.gov Factors such as the choice of catalyst, base, temperature, and reaction time play significant roles. nih.gov However, the solvent is a particularly crucial parameter, as it can profoundly influence reaction rates, selectivity, and the solubility of reactants and intermediates. rsc.orgnih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent can dramatically alter the outcome of a synthetic transformation, particularly in transition metal-catalyzed reactions and nucleophilic substitutions common in indazole synthesis. rsc.orgnih.gov The polarity, coordinating ability, and boiling point of the solvent can affect catalyst stability and reactivity, as well as the regioselectivity of reactions like N-alkylation. rsc.orgnih.gov

For instance, in the N-alkylation of substituted indazoles, solvent choice has been shown to be a determining factor for yield and regioselectivity. A study on the alkylation of a versatile indazole intermediate explored various solvents, demonstrating that dioxane provided a significantly higher yield (96%) compared to other common solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorobenzene (B131634) under the same conditions. beilstein-journals.orgnih.gov This highlights the importance of screening a range of solvents to identify the optimal medium for a specific transformation. nih.gov In other catalytic systems, such as cobalt-catalyzed C-H functionalization, solvents like tetrahydrofuran (B95107) (THF) or 1,2-dichloroethane (DCE) have been found to provide superior yields compared to 1,4-dioxane. nih.gov The fundamental interactions between the solvent and the catalyst system are key to rationally selecting a solvent that enhances reaction performance. rsc.org

Table 1: Effect of Solvent on the N1-Alkylation Yield of a Substituted Indazole

| Entry | Solvent | Isolated Yield (%) |

| 1 | Dioxane | 96 |

| 2 | Chlorobenzene | 66 |

| 3 | DMF | 60 |

| 4 | Toluene | 56 |

| 5 | DMSO | 54 |

| 6 | NMP | 42 |

| Data sourced from a study on the regioselective alkylation of a versatile indazole intermediate, demonstrating the profound impact of solvent choice on product yield. nih.gov |

Temperature and Stoichiometry Control

Precise control over reaction temperature and the stoichiometric ratios of reactants is paramount in the synthesis of halogenated indazoles to ensure high yields and purity. The formation of the indazole core and the introduction of its substituents are often sensitive to these parameters, influencing reaction rates, regioselectivity, and the formation of byproducts.

In the synthesis of indazole analogues, temperature optimization is a critical step. For instance, during the bromination of aniline precursors, a key step in many indazole syntheses, temperatures are often kept low to prevent non-selective reactions. A synthesis for 5-bromo-4-fluoro-1H-indazole specifies maintaining the bromination reaction temperature between -10°C and 10°C for 1 to 2 hours. google.com Lowering the temperature to 0°C or -10°C in other bromination reactions has been shown to result in lower conversion rates, indicating a delicate balance between reaction efficiency and selectivity. chemrxiv.orgresearchgate.net Conversely, cyclization steps may require elevated temperatures to proceed efficiently. The ring closure to form the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone intermediate is conducted at 110°C. google.com Similarly, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine involves heating the reaction mixture to an internal temperature of 95°C in a Parr reactor for 18 hours. nih.govmdpi.com

Stoichiometry is equally critical. The molar ratios of reactants, catalysts, and reagents directly impact the reaction's outcome. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, 1.2 equivalents of N-Bromosuccinimide (NBS) were initially used for the bromination of 2,6-dichlorobenzonitrile. chemrxiv.org For the subsequent cyclization step to form the same compound, 4 equivalents of hydrazine hydrate and 1.2 equivalents of sodium acetate were employed. nih.gov The careful control of these ratios is essential for driving the reaction to completion while minimizing the consumption of expensive reagents and the formation of impurities.

The following table summarizes key temperature and stoichiometry parameters from the synthesis of related indazole analogues.

| Reaction Step | Compound/Analogue | Reagent & Stoichiometry | Temperature | Observation |

| Bromination | 5-Bromo-4-fluoro-1H-indazole precursor | N-bromosuccinimide | -10°C to 10°C | Controlled bromination achieved. google.com |

| Ring Closure | 5-Bromo-4-fluoro-1H-indazole precursor | Isoamyl sulfite | 110°C | Efficient cyclization to form the indazole core. google.com |

| Bromination | 7-Bromo-4-chloro-1H-indazol-3-amine precursor | N-Bromosuccinimide (1.2 equiv.) | 25°C | Afforded product with some starting material and dibrominated byproduct remaining. chemrxiv.orgresearchgate.net |

| Cyclization | 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate (4 equiv.) | 95°C | Successful formation of the 3-aminoindazole ring. nih.govmdpi.com |

| Ring Closure | 4-Bromo-5-methyl-1H-indazole precursor | Hydrazine hydrate | 40-100°C | Formation of the final indazole product. google.com |

Mitigation of Side Reactions

The synthesis of complex, multi-halogenated indazoles is often accompanied by the formation of undesirable side products. These can include regioisomers, over-halogenated compounds, and products resulting from the hydrolysis of functional groups. Effective mitigation strategies are therefore crucial for isolating the desired product with high purity.

A primary challenge in the synthesis of compounds like this compound is controlling the regioselectivity of halogenation. During the synthesis of the analogue 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, bromination was a critical step where side reactions were prevalent. chemrxiv.orgresearchgate.net The use of potassium bromate (B103136) and sulfuric acid was found to be highly exothermic and led to over-bromination and hydrolysis of the nitrile group. chemrxiv.orgmdpi.com A switch to a milder brominating agent, N-Bromosuccinimide (NBS), proved to be more effective. However, even with NBS, elevated temperatures resulted in increased formation of hydrolyzed side products. chemrxiv.orgmdpi.com This highlights the importance of selecting appropriate reagents and maintaining strict temperature control.

Another common side reaction is the formation of incorrect regioisomers during the cyclization step. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of the 4-chloro-1H-indazol-3-amine precursor was unsuccessful, yielding the undesired regioisomer as the major product. researchgate.netnih.gov The successful strategy involved brominating the precursor (2,6-dichlorobenzonitrile) first, followed by a regioselective cyclization with hydrazine. mdpi.com This strategic ordering of synthetic steps is a key method for mitigating the formation of isomeric impurities.

Quenching agents are also used to control reactions and prevent byproduct formation. In the synthesis of a 5-bromo-4-fluoro-1H-indazole precursor, the bromination reaction is followed by the addition of sodium bisulfite. google.com This step serves to quench any remaining brominating agent, preventing further unwanted reactions before proceeding to the next step.

The table below outlines common side reactions encountered during the synthesis of halogenated indazoles and the strategies employed to minimize them.

| Side Reaction | Synthetic Context | Mitigation Strategy | Outcome |

| Over-bromination | Bromination of 2,6-dichlorobenzonitrile | Use of N-Bromosuccinimide (NBS) instead of harsher reagents; strict temperature control. | Minimized formation of dibrominated and other over-halogenated products. chemrxiv.orgresearchgate.netmdpi.com |

| Hydrolysis of Nitrile Group | Bromination of 2,6-dichlorobenzonitrile | Avoiding elevated temperatures during bromination. | Reduced formation of amide byproducts. chemrxiv.orgmdpi.com |

| Formation of Undesired Regioisomer | Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine | Altering the synthetic sequence: bromination prior to indazole ring formation. | Enabled regioselective cyclization to yield the desired product. researchgate.netmdpi.com |

| Uncontrolled Reaction | Bromination of 3-fluoro-2-methylaniline | Addition of sodium bisulfite after the reaction period. | Quenched excess brominating agent, preventing side reactions during workup. google.com |

Chemical Transformations and Derivatization Strategies

Substitution Reactions at Halogenated Positions

The benzene (B151609) ring of the indazole core is adorned with bromo, chloro, and fluoro substituents, each presenting a potential site for substitution. The differential reactivity of these halogens allows for selective functionalization under carefully controlled conditions.

Nucleophilic aromatic substitution (SNAr) represents a primary pathway for the derivatization of halogenated indazoles. The electron-withdrawing nature of the fused pyrazole (B372694) ring and the additional halogens activates the benzene ring towards nucleophilic attack. In principle, a nucleophile can displace the bromo, chloro, or fluoro substituent.

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the specific regioselectivity of SNAr on 4-Bromo-7-chloro-6-fluoro-1H-indazole is highly dependent on the nature of the nucleophile, the reaction conditions employed, and the relative activation of each position by the indazole ring system. Detailed experimental studies are required to elucidate the precise outcome of SNAr reactions with various nucleophiles, such as amines, alkoxides, and thiolates.

A plausible pathway for SNAr reactions on related di- and tri-substituted benzonitriles, precursors to such indazoles, often involves initial nucleophilic attack at the most activated position, followed by intramolecular cyclization. For instance, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the reaction of a substituted benzonitrile (B105546) with hydrazine (B178648), where the reaction can proceed via an initial SNAr displacement of a chlorine atom. chemrxiv.org

Table 1: Plausible SNAr Reactions and Potential Products

| Nucleophile (Nu) | Potential Product(s) | Remarks |

|---|---|---|

| R-NH₂ (Amine) | 4-Amino-7-chloro-6-fluoro-1H-indazole, 7-Amino-4-bromo-6-fluoro-1H-indazole, 6-Amino-4-bromo-7-chloro-1H-indazole | Regioselectivity will depend on reaction conditions and the specific amine used. |

| R-O⁻ (Alkoxide) | 4-Alkoxy-7-chloro-6-fluoro-1H-indazole, 7-Alkoxy-4-bromo-6-fluoro-1H-indazole, 6-Alkoxy-4-bromo-7-chloro-1H-indazole | The choice of base and solvent is critical in determining the outcome. |

Note: The products listed are hypothetical and require experimental verification.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for functionalizing this compound. The differential reactivity of the C-Br and C-Cl bonds is a key aspect in designing selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with a corresponding boronic acid or boronate ester. It is anticipated that the C4-Br bond would react preferentially over the C7-Cl bond, allowing for selective arylation at the 4-position. Subsequent modification at the 7-position could potentially be achieved under more forcing conditions. For related 7-bromo-4-substituted-1H-indazoles, successful Suzuki-Miyaura couplings at the C7 position have been reported, demonstrating the feasibility of this transformation on the indazole scaffold. nih.gov

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. Similar to the Suzuki-Miyaura coupling, selective amination at the C4-position is expected due to the higher reactivity of the C-Br bond.

Table 2: Potential Cross-Coupling Reactions and Products

| Reaction Type | Coupling Partner | Potential Product | Expected Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-7-chloro-6-fluoro-1H-indazole | High for C4-Br |

| Buchwald-Hartwig | Primary/Secondary Amine | 4-(Amino)-7-chloro-6-fluoro-1H-indazole | High for C4-Br |

| Sonogashira | Terminal alkyne | 4-Alkynyl-7-chloro-6-fluoro-1H-indazole | Moderate to high for C4-Br |

Note: The products and selectivities are predicted based on general reactivity principles and require experimental validation.

Oxidation and Reduction Chemistry of the Indazole Scaffold

The indazole ring itself is generally stable to mild oxidizing and reducing conditions. However, the introduction of other functional groups onto the scaffold can enable a range of redox transformations. For instance, if a nitro group were introduced onto the benzene ring, it could be readily reduced to an amino group. The reduction of nitroindazoles is a well-established transformation, often accomplished using reagents like tin(II) chloride (SnCl₂) in an alcoholic solvent or catalytic hydrogenation. researchgate.netnih.gov This amino group can then serve as a handle for further derivatization, such as diazotization followed by substitution.

Conversely, oxidation of the indazole ring is less common and typically requires harsh conditions, which may lead to degradation of the heterocyclic system. Side-chain oxidation, if alkyl groups are present, would be a more feasible transformation.

Regioselective Functionalization of the Indazole Ring System

Beyond substitution at the halogenated positions, the indazole ring itself offers sites for further functionalization, namely at the nitrogen atoms of the pyrazole ring and the C3-position.

The indazole core possesses two nitrogen atoms, N1 and N2, and alkylation can potentially occur at either position, leading to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. nih.govresearchgate.netnih.gov

For many substituted indazoles, alkylation often yields a mixture of N1 and N2 products. beilstein-journals.org The presence of bulky substituents at the C7 position can sterically hinder attack at N1, potentially favoring N2-alkylation. Conversely, electronic effects from substituents can also play a crucial role in directing the regiochemical outcome. For instance, electron-withdrawing groups at C7 in some indazole systems have been shown to favor N2-alkylation. nih.govrsc.org

Common methodologies for N-alkylation involve the use of an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Influence on N1 vs. N2 Selectivity |

|---|---|

| Steric Hindrance at C7 | A bulky C7-substituent (like chlorine) may favor N2-alkylation. |

| Electronic Effects | Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of N1 and N2 differently. |

| Base | The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the site of alkylation through chelation effects. |

| Solvent | Solvent polarity and coordinating ability can affect the dissociation of the N-H bond and the reactivity of the resulting indazolide anion. |

| Alkylating Agent | The size and nature of the electrophile can impact the accessibility of the N1 and N2 positions. |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For the indazole system, the C3-position is a prime target for such transformations. Palladium-catalyzed direct C-H arylation of indazoles has been reported, providing a route to 3-arylindazoles without the need for pre-halogenation at this position. nih.govnih.govrsc.org

These reactions typically involve a palladium catalyst, a ligand (often a phosphine (B1218219) or phenanthroline derivative), a base, and an aryl halide or its equivalent. The N-H bond of the indazole often plays a role in the catalytic cycle, and in many cases, N-protection is employed to improve reactivity and selectivity. The development of C3-H functionalization methods for a polyhalogenated substrate like this compound would offer a highly efficient route to novel derivatives, although the electronic and steric environment of this specific molecule may present unique challenges and opportunities for selectivity.

Functionalization at C7 and Other Peripheral Positions

The 7-position of the indazole core is a key site for introducing molecular diversity. While the subject molecule, this compound, already possesses a chloro substituent at this position, this group can serve as a handle for further transformations, primarily through cross-coupling reactions. Additionally, the bromo and fluoro groups at other positions offer avenues for selective modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. This differential reactivity can, in principle, allow for selective functionalization of the 4-bromo and 7-chloro positions. For instance, a Suzuki-Miyaura coupling could potentially be performed selectively at the more reactive C4-bromo position, leaving the C7-chloro group intact for a subsequent, different coupling reaction under more forcing conditions.

While direct functionalization of an existing C7-chloro group can be challenging, it is a known transformation in heterocyclic chemistry. Strategies for the functionalization of related heterocyclic systems, such as 7-azaindoles, often involve metal-catalyzed cross-coupling or C-H bond activation. rsc.orgresearchgate.net These methodologies could potentially be adapted for the 7-chloroindazole core.

Furthermore, electrophilic aromatic substitution reactions on the indazole ring system, such as nitration or further halogenation, could lead to the introduction of new functional groups. The directing effects of the existing substituents would govern the regioselectivity of such transformations.

A summary of potential functionalization reactions at the halogenated positions is presented below:

| Position | Halogen | Potential Reaction | Reagents and Conditions |

| C4 | Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base |

| C4 | Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base |

| C4 | Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base |

| C7 | Chloro | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base (harsher conditions) |

| C7 | Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles, high temperature |

Stereoselective Synthesis of Chiral Indazole Derivatives

The development of chiral indazole derivatives is of significant interest due to their potential applications in medicinal chemistry. The synthesis of enantiomerically pure or enriched indazoles can be achieved through various stereoselective methods, including the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.netnih.govwikipedia.org In the context of indazole synthesis, a chiral auxiliary could be appended to the N1 position of the pyrazole ring. Subsequent reactions, such as alkylation or aldol-type additions at other positions, would proceed diastereoselectively under the influence of the chiral auxiliary. Finally, removal of the auxiliary would furnish the chiral indazole derivative. While this approach is well-established for many heterocyclic systems, its specific application to this compound would require the development of a suitable synthetic route. researchgate.netscielo.org.mx

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. benthamdirect.combohrium.com This strategy employs a chiral catalyst to generate a chiral product from a prochiral substrate. For the synthesis of chiral indazole derivatives, a key strategy involves the asymmetric functionalization of the indazole core. For example, a prochiral group could be introduced at the C3 position, followed by an enantioselective transformation catalyzed by a chiral transition metal complex. Recent advances have demonstrated the highly enantioselective copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles to create quaternary stereocenters. mit.edunih.govnih.gov This type of methodology could potentially be adapted for derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published studies containing one-dimensional (¹H, ¹³C) or two-dimensional (COSY, NOESY, HMBC) NMR data for 4-Bromo-7-chloro-6-fluoro-1H-indazole could be located. Such data would be crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, is not available in the public record. This information is essential for verifying the compound's identity and elemental composition.

Chromatographic Techniques for Purification and Purity Assessment

Similarly, there are no documented methods for the preparative purification or analytical validation of this compound using chromatographic techniques. Reports on the use of flash chromatography for its purification or High-Performance Liquid Chromatography (HPLC) for assessing its purity and separating potential isomers are absent from the available literature.

The lack of this fundamental analytical data prevents a detailed discussion of the advanced spectroscopic and analytical characterization of this compound as outlined. Further research and publication of experimental findings are required to populate these areas of knowledge.

X-ray Crystallography for Definitive Solid-State Structure Determination

While experimental data for the target compound is not available, the utility of X-ray crystallography is well-established for the structural elucidation of related halogenated indazole derivatives. For these analogous compounds, X-ray diffraction studies would be crucial in confirming several key structural features.

Key Structural Insights from X-ray Crystallography for Analogous Indazoles:

Molecular Geometry: The precise bond lengths and angles of the entire molecule would be definitively established. This includes the geometry of the fused bicyclic indazole system and the spatial orientation of the bromo, chloro, and fluoro substituents on the benzene (B151609) ring.

Planarity: The planarity of the indazole ring system, a key feature of its aromaticity, would be confirmed.

Tautomeric Form: The analysis would unambiguously determine the specific tautomeric form present in the solid state, identifying whether the proton on the pyrazole (B372694) ring resides on the N1 or N2 nitrogen atom.

Intermolecular Interactions: Crucial information regarding the packing of the molecules in the crystal lattice would be revealed. This includes identifying intermolecular interactions such as hydrogen bonding (e.g., N-H···N interactions) and potential π–π stacking, which govern the supramolecular architecture.

Although a specific crystallographic study for this compound is not currently in the public domain, the application of this technique remains essential for a complete understanding of its solid-state properties. Future crystallographic work would provide invaluable, atom-level detail about its structure and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and functionalization of indazole rings. These methods allow researchers to map out potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states, thereby explaining experimental outcomes and predicting new reaction pathways.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and analyze the transition states of chemical reactions. By calculating the energy of a system as a function of its geometry, DFT can identify the lowest-energy path from reactants to products.

For instance, in reactions involving the synthesis of the indazole core, DFT calculations can determine the energy barriers for cyclization steps. A study on the synthesis of 1H-indazole demonstrated the power of DFT in disproving a previously suggested mechanism and proposing a more feasible, hydrogen-bond-propelled pathway. Similarly, DFT has been employed to investigate the polyhomologation reaction, where it was used to calculate the energy barrier for the 1,2-migration that yields a new carbon-carbon bond, finding it to be 21.1 kcal mol⁻¹. researchgate.net For complex heterocyclic systems like 4-Bromo-7-chloro-6-fluoro-1H-indazole, DFT at levels such as B3LYP/6-311+ can be used to model proposed synthetic routes, optimize the geometry of transition states, and calculate activation energies, thus providing a theoretical foundation for optimizing reaction conditions. nih.gov

A significant challenge in indazole chemistry is controlling the regioselectivity of substitutions, particularly N-alkylation, which can occur at either the N1 or N2 position, leading to a mixture of products. nih.gov Computational studies using DFT have been crucial in understanding and predicting these outcomes.

Recent research on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that reaction conditions dramatically influence the N1/N2 ratio. nih.govbeilstein-journals.org DFT calculations revealed the mechanistic basis for this selectivity. For example, the high N1-selectivity observed with a cesium carbonate base was attributed to a chelation mechanism where the cesium ion coordinates with the indazole's N2 atom and an oxygen on the C3 substituent. beilstein-journals.orgbeilstein-journals.org Conversely, different conditions lead to N2-product formation driven by other non-covalent interactions. beilstein-journals.org By calculating the partial charges and Fukui indices for the N1 and N2 atoms via Natural Bond Orbital (NBO) analyses, researchers can further rationalize the observed reaction pathways. beilstein-journals.org These predictive models are invaluable for designing synthetic strategies that yield the desired regioisomer of complex molecules like this compound. beilstein-journals.orgrsc.org

In Silico Prediction of Structure-Reactivity Relationships

In silico methods are used to predict how a molecule's structure influences its chemical reactivity. Key to this is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov

A smaller energy gap generally implies higher reactivity. DFT calculations are commonly used to determine these parameters. For a series of 3-carboxamide indazole derivatives, DFT calculations using the B3LYP/6-311+ basis set were performed to identify compounds with the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.org While specific values for this compound are not published, data from simpler halogenated indazoles illustrate the influence of substituents on these electronic parameters.

| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.83 | -0.87 | 5.96 |

| 4-chloro-1H-indazole | -6.88 | -1.14 | 5.74 |

| 4-bromo-1H-indazole | -6.83 | -1.22 | 5.61 |

This data, based on theoretical studies of monosubstituted indazoles, illustrates how halogen substitution affects electronic properties. The specific values for this compound would be influenced by the combined electronic effects of its three distinct halogen substituents.

Molecular Modeling Approaches for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery. This computational technique predicts the preferred orientation of one molecule (a ligand, such as an indazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. derpharmachemica.com These studies are crucial for understanding how a potential drug molecule might interact with a biological target on a molecular level.

The indazole scaffold is a common feature in compounds designed to interact with various biological targets. Docking studies on novel indazole derivatives have been performed to evaluate their potential as therapeutic agents. For example, a series of 3-carboxamide indazoles were docked against a renal cancer-related protein (PDB: 6FEW), identifying compounds with the highest binding affinities. nih.govrsc.org In another study, new substituted indazoles were evaluated as inhibitors of the breast cancer aromatase enzyme, with docking results highlighting key hydrogen bond interactions with amino acid residues like Arg115 and Met374. derpharmachemica.com

These studies provide binding energy values (often in kcal/mol), which estimate the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

| Indazole Series | Target Protein | Top Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | 8v, 8w, 8y | Not specified, ranked highest | Not specified |

| Substituted Indazoles | Aromatase (Breast Cancer) | 5f | -8.0 | Arg115 |

| Substituted Indazoles | Aromatase (Breast Cancer) | 5g, 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Indazole-Triazole-Oxadiazoles | Antimicrobial Target | 9h | -8.34 | Tyr248, Arg265, Arg46 |

This table presents example data from docking studies on various indazole derivatives against different biological targets, illustrating the type of information generated. nih.govderpharmachemica.comresearchgate.net Such in silico screening would be a critical first step in evaluating the therapeutic potential of this compound.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies

Biological Target Identification and Mechanistic Investigation

The indazole nucleus is a versatile scaffold that has been successfully utilized to target several key enzymes involved in cellular signaling pathways. The following sections detail the kinase inhibition profiles of compounds derived from or related to the 4-bromo-7-chloro-6-fluoro-1H-indazole core.

Kinase Inhibition Profiles

Derivatives of the indazole scaffold have demonstrated inhibitory activity against a range of kinases, highlighting the adaptability of this chemical structure in drug discovery.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to modulate this pathway. One notable compound, W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies revealed that W24 inhibits cell proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest and apoptosis. These effects are mediated through the regulation of key proteins such as Cyclin B1, BAD, and Bcl-xL. Furthermore, W24 was found to induce changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential in HGC-27 cells. It also inhibited the migration and invasion of these cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT) pathway. These findings suggest that the 3-amino-1H-indazole scaffold is a promising starting point for the development of novel PI3K/AKT/mTOR pathway inhibitors.

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a central role in the PI3K signaling cascade. The indazole scaffold has been instrumental in the development of Akt inhibitors. For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and shown to have potent inhibitory activity against Akt1. Further investigation into their mechanism suggested a dual inhibitory effect, impacting both the activity and the phosphorylation of Akt1 in the PC-3 tumor cell line. nih.gov

In a more targeted approach, researchers have utilized an indazole-based analog-sensitive Akt inhibitor design. This chemical genetics strategy involves engineering a mutant version of Akt with a modified active site that can accommodate a specifically designed inhibitor. This allows for the selective inhibition of a single kinase, which is crucial for dissecting its specific cellular functions. A 7-substituted indazole derivative of the known Akt inhibitor A-443654, named PrINZ, was synthesized for this purpose. nih.gov This approach has been valuable in studying the paradoxical hyperphosphorylation of Akt that can occur in response to active site inhibitors. nih.gov

The versatility of the indazole scaffold extends to the development of multi-kinase inhibitors, which can be advantageous in treating cancers driven by multiple signaling pathways. A series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' conformation of the kinase activation loop, a strategy aimed at achieving selectivity. Several of these compounds exhibited single-digit nanomolar EC50 values against Fms-like tyrosine kinase 3 (FLT3), c-Kit, and the gatekeeper T674M mutant of Platelet-Derived Growth Factor Receptor α (PDGFRα). nih.gov

The structure-activity relationship (SAR) studies of these compounds provided valuable insights. For example, the presence of an N-ethylpiperazine moiety in the 'tail' region of the molecule was found to be crucial for maintaining potent inhibition. nih.gov In contrast, simple alkyl amide analogs showed a complete loss of activity. nih.gov The orientation of the amide linker was also important, with the orientation found in nilotinib (B1678881) being favored over that in imatinib. nih.gov Modifications to the 3-amino group of the 1H-indazole, which is predicted to interact with the kinase hinge region, were also explored. nih.gov These studies underscore the potential of the amino-indazole scaffold for developing selective multi-kinase inhibitors. nih.gov

While the indazole scaffold is predominantly associated with kinase inhibition, its potential application in targeting other enzyme families is an area of ongoing research. Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are attractive targets in oncology. Dual EZH1/2 inhibitors have been shown to suppress the proliferation of HTLV-1-infected cells and the associated hyperimmune response in HTLV-1-associated myelopathy (HAM). nih.gov These inhibitors were found to induce apoptosis in HTLV-1-infected cell lines derived from HAM patients. nih.gov Although the primary scaffolds of the EZH1/2 inhibitors discussed in the cited literature are not based on indazole, the broad applicability of heterocyclic compounds in drug discovery suggests that indazole derivatives could potentially be explored for this target class in the future.

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy. The "reverse indazole" scaffold has been a key focus in the development of HPK1 inhibitors. Through structural optimization of initial hits from high-throughput screening, potent and selective reverse indazole inhibitors have been identified. researchgate.netbioworld.com

Crystallographic studies of these inhibitors bound to HPK1 have revealed key interactions that contribute to their potency and selectivity. These include a water-mediated interaction with Asp155 and a salt bridge to Asp101. bioworld.com Further optimization of these molecules led to the identification of a potent and selective reverse indazole inhibitor that demonstrated inhibition of the phosphorylation of the adaptor protein SLP76 in human peripheral blood mononuclear cells. bioworld.com This compound also exhibited favorable pharmacokinetic properties in in vivo studies in rats. bioworld.com These findings highlight the potential of the reverse indazole scaffold in the development of novel immunomodulatory agents.

Enzyme Inhibition Studies (e.g., IDO1, Lactoperoxidase)

Halogenated indazoles have been identified as effective inhibitors of various enzymes, including Lactoperoxidase (LPO) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Lactoperoxidase (LPO) Inhibition: Lactoperoxidase is an enzyme involved in the innate immune system, providing antimicrobial defense. nih.gov However, its inhibition can be of therapeutic interest in certain contexts. A study investigating the inhibitory effects of various monohalogenated 1H-indazoles on bovine milk LPO revealed that these compounds act as potent inhibitors. nih.gov The study determined the inhibition constant (Ki) values for different bromo-, chloro-, and fluoro-substituted indazoles, demonstrating that both the type of halogen and its position on the indazole ring significantly influence inhibitory activity. nih.gov

All tested indazole derivatives showed a strong inhibitory effect on LPO activity. nih.gov For instance, Ki values ranged from 4.10 µM to 252.78 µM across the different halogenated compounds studied. nih.gov This highlights the general potential of the halogenated indazole scaffold for LPO inhibition.

| Compound | Halogen | Position | Ki (µM) |

|---|---|---|---|

| 4-Bromo-1H-indazole | Bromo | 4 | 4.10 |

| 6-Bromo-1H-indazole | Bromo | 6 | 15.82 |

| 7-Bromo-1H-indazole | Bromo | 7 | 18.05 |

| 4-Chloro-1H-indazole | Chloro | 4 | 20.15 |

| 6-Chloro-1H-indazole | Chloro | 6 | 138.01 |

| 7-Chloro-1H-indazole | Chloro | 7 | 105.34 |

| 4-Fluoro-1H-indazole | Fluoro | 4 | 252.78 |

| 6-Fluoro-1H-indazole | Fluoro | 6 | 132.15 |

| 7-Fluoro-1H-indazole | Fluoro | 7 | 110.12 |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy. The indazole ring is a key structural feature in some IDO1 inhibitors. Structure-activity relationship (SAR) studies on a series of 3-substituted 1H-indazoles revealed that the indazole core, combined with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position, was vital for potent inhibitory activity. nih.gov Two compounds from this series demonstrated significant IDO1 inhibition with IC50 values of 720 nM and 770 nM, respectively. nih.gov This suggests that appropriately functionalized indazole scaffolds, including poly-halogenated ones like this compound, could be explored for IDO1 inhibition.

Receptor Modulation (e.g., Estrogen Receptor degraders)

The indazole scaffold is a versatile pharmacophore for modulating various receptors.

Cannabinoid Receptor 1 (CB1) Modulation: Studies on synthetic cannabinoid receptor agonists (SCRAs) have explored the impact of halogenation on the indazole core. An in vitro study systematically examined the CB1 receptor activity of 19 different SCRAs with halogenated indazole cores. nih.gov The results showed that the type and position of the halogen influenced the compound's potency (EC50 values), as did the nature of other substituents on the molecule. nih.gov For instance, among SCRAs with a substitution at the 5-position of the indazole, fluorine-containing analogs exhibited the lowest EC50 values, indicating higher potency. nih.gov

Estrogen Receptor (ER) Degradation: While direct studies on this compound as an estrogen receptor degrader are not prominent, related heterocyclic structures have shown activity in this area. For example, 6-formylindolo(3,2-b)carbazole (FICZ), an aryl hydrocarbon receptor (AHR) agonist, has been shown to promote the degradation of estrogen receptor alpha (ERα) protein via the 26S proteasome pathway in MCF-7 breast cancer cells. nih.gov This mechanism of action, observed in a related indole (B1671886) structure, suggests a potential avenue for investigating indazole derivatives in the context of hormone-dependent cancers.

Cellular Pathway Interference (e.g., Cell Proliferation Inhibition)

Indazole derivatives have demonstrated significant potential as anti-cancer agents by interfering with key cellular pathways, such as cell proliferation and apoptosis. A series of synthesized indazole derivatives were screened for their in vitro antiproliferative activity against several cancer cell lines. rsc.org One lead compound, 2f , showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 µM. rsc.org

Further investigation into the mechanism of action in the 4T1 breast cancer cell line revealed that compound 2f :

Inhibited cell proliferation and colony formation. rsc.org

Promoted apoptosis in a dose-dependent manner, linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org

Decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. rsc.org

Disrupted cancer cell migration and invasion. rsc.org

These findings identify the indazole scaffold as a promising backbone for the development of small-molecule anti-cancer agents that can effectively inhibit cell proliferation. rsc.org

Structure-Activity Relationship (SAR) Studies of Halogenated Indazoles

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of halogenated indazoles is highly dependent on the position of the halogen substituents on the aromatic ring. solubilityofthings.comresearchgate.net This principle is clearly illustrated by the varying inhibitory effects of positional isomers of bromo-, chloro-, and fluoro-indazoles on the enzyme Lactoperoxidase. nih.gov

As shown in the table above, the inhibitory constant (Ki) changes dramatically with the halogen's position:

For bromo-indazoles, the 4-bromo isomer (Ki = 4.10 µM) is significantly more potent than the 6-bromo (Ki = 15.82 µM) and 7-bromo (Ki = 18.05 µM) isomers. nih.gov

A similar trend is observed for chloro-indazoles, where the 4-chloro isomer (Ki = 20.15 µM) is more potent than the 6-chloro (Ki = 138.01 µM) and 7-chloro (Ki = 105.34 µM) isomers. nih.gov

This demonstrates that substitution at the C4-position of the indazole ring is particularly favorable for LPO inhibition compared to the C6 or C7 positions. nih.gov

These findings underscore the critical role of positional isomerism in determining the biological activity of substituted indazoles, guiding the strategic placement of functional groups to optimize therapeutic effects. solubilityofthings.comresearchgate.net

Influence of Halogen Identity (Bromo, Chloro, Fluoro) on Activity and Selectivity

The nature of the halogen atom (bromine, chlorine, or fluorine) on the indazole ring also plays a crucial role in modulating biological activity and selectivity.

In the context of LPO inhibition, bromine substitution at the 4-position resulted in the most potent inhibitor (4-Bromo-1H-indazole, Ki = 4.10 µM), followed by chlorine (4-Chloro-1H-indazole, Ki = 20.15 µM), and then fluorine (4-Fluoro-1H-indazole, Ki = 252.78 µM). nih.gov This indicates that for LPO inhibition, a larger, more polarizable halogen at the C4-position is preferred.

Conversely, in studies of synthetic cannabinoid receptor agonists with a halogen at the 5-position, analogs with fluorine demonstrated the highest potency (lowest EC50 values). nih.gov For compounds with a methyl ester head group, chlorinated analogs were next in potency, followed by brominated analogs. nih.gov This suggests that for CB1 receptor binding, the smaller, more electronegative fluorine atom is more favorable at the 5-position. The specific biological target dictates which halogen will confer optimal activity. nih.govnih.gov

Derivatization at Indazole Nitrogen and Carbon Positions for SAR Exploration

Exploring derivatives by adding substituents to the nitrogen and carbon atoms of the indazole core is a fundamental strategy for optimizing biological activity. chim.it

Derivatization at Indazole Nitrogen: The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, typically through alkylation. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org Developing procedures that selectively yield either the N1- or N2-substituted isomer is crucial, as the biological activity can differ significantly between the two. beilstein-journals.org For instance, the FDA-approved tyrosine kinase inhibitor Pazopanib is an N2-substituted indazole, highlighting the therapeutic importance of this isomeric form. beilstein-journals.org The ability to selectively derivatize at N1 or N2 is a key tool for SAR exploration.

Derivatization at Indazole Carbon: Functionalization at the carbon positions of the indazole ring is also critical for tuning activity. Halogenation, particularly at the C3-position, is a common and useful step for introducing further structural modifications through metal-catalyzed cross-coupling reactions. chim.it SAR studies for IDO1 inhibitors have shown that introducing a carbohydrazide group at the C3-position is essential for potent activity. nih.gov Similarly, for HIF-1 inhibitors based on an indazole core, substitutions on a benzyl (B1604629) group attached to the N1-position were explored, finding that a fluoro-substituent was optimal. nih.gov These examples illustrate how derivatization at various carbon positions allows for the fine-tuning of a compound's interaction with its biological target.

In Vitro Pharmacological Evaluation Methodologies

Following extensive review of scientific literature and chemical databases, no specific in vitro pharmacological studies or detailed structure-activity relationship (SAR) data for the compound This compound have been publicly reported. Research in the field of medicinal chemistry has extensively investigated the broader class of indazole derivatives, demonstrating their potential as potent biological agents across various therapeutic areas. However, studies focusing explicitly on the pharmacological profile of this particular substituted indazole are not available.

The indazole scaffold is a well-established "privileged structure" in drug discovery, with derivatives showing activity as kinase inhibitors, antivirals, and antibacterial agents. For instance, research on related 4-bromo-1H-indazole derivatives has identified compounds with antibacterial properties acting as FtsZ inhibitors. Similarly, other halogenated indazoles have been explored for their potential in oncology and inflammatory diseases.

While methodologies for evaluating such compounds are well-established—typically involving enzymatic assays, cellular viability assays, and binding affinity studies—no such data has been published for this compound. The specific combination of bromo, chloro, and fluoro substituents at the 4, 7, and 6 positions, respectively, presents a unique chemical entity for which the biological activity and structure-activity relationships remain to be elucidated through future research.

Consequently, the generation of detailed research findings and data tables as requested is not possible based on the currently available scientific literature. Further investigation into this specific compound is required to determine its pharmacological properties and potential therapeutic applications.

Future Research Directions and Translational Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of 4-Bromo-7-chloro-6-fluoro-1H-indazole from a laboratory-scale molecule to a readily accessible building block hinges on the development of innovative and sustainable synthetic methodologies. Future research in this area will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. benthamdirect.comrsc.org Key areas of focus will include:

Metal-Free Halogenation: Exploring regioselective, metal-free halogenation techniques using safer reagents like N-halosuccinimides (NCS, NBS) can provide environmentally benign pathways to polyhalogenated indazoles. rsc.orgresearchgate.net Such methods avoid the use of toxic heavy metals and often allow for milder reaction conditions. rsc.org

One-Pot Syntheses: Designing multi-step syntheses in a single reaction vessel (one-pot reactions) improves efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. acs.org

Green Solvents: Investigating the use of sustainable solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) in the synthesis of indazole derivatives can significantly reduce the reliance on hazardous organic solvents. rsc.orgacs.org

Catalyst Optimization: The development of reusable, heterogeneous catalysts could streamline the synthesis and purification processes, making the production more economically viable and environmentally friendly. acs.org

These approaches aim to create synthetic routes that are not only high-yielding and cost-effective but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries. benthamdirect.com

Exploration of Undiscovered Biological Targets and Pathways

While the indazole scaffold is well-represented in approved drugs and clinical candidates, particularly as kinase inhibitors, the specific biological activities of this compound remain largely uncharted territory. rsc.orgrsc.org Future investigations should aim to systematically screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Kinase Inhibition: Indazole derivatives are known to target various protein kinases involved in cancer and inflammatory diseases, such as VEGFR-2, PI3K/AKT/mTOR, and FGFR. tandfonline.comnih.govnih.gov The unique electronic properties conferred by the bromo, chloro, and fluoro substituents could lead to novel selectivity profiles against both well-established and orphan kinases.

Epigenetic Targets: Analogues could be evaluated against epigenetic modulators like histone deacetylases (HDACs), which have been identified as potential targets for other indazole-based compounds. nih.gov

Ion Channels: The modulation of ion channels, such as the calcium-release activated calcium (CRAC) channel, represents another promising avenue, as some indazole-3-carboxamides have shown potent inhibitory activity relevant to inflammatory and autoimmune disorders. nih.gov

Antimicrobial Activity: Given the increasing threat of antimicrobial resistance, screening against a panel of pathogenic bacteria and fungi could reveal previously unknown antimicrobial properties. researchgate.netorientjchem.org

Systematic biological screening, coupled with mechanism-of-action studies, will be crucial in identifying the specific cellular pathways and molecular targets modulated by this polyhalogenated indazole scaffold. nih.gov

Rational Design of Next-Generation Indazole Analogues with Enhanced Specificity

The core structure of this compound serves as an excellent starting point for rational drug design. By systematically modifying its structure, next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles can be developed. Structure-activity relationship (SAR) studies will be central to this effort, focusing on how specific chemical modifications influence biological activity. nih.govnih.gov

Key design strategies may include:

Selective Functionalization: The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective chemical modifications. For instance, the bromine at the 4-position is a prime site for introducing new functional groups via metal-catalyzed cross-coupling reactions, which can be used to explore interactions with specific pockets in a target protein. chim.it

Substitution at N1 and N2: Alkylation or arylation at the nitrogen positions of the indazole ring can significantly alter the molecule's three-dimensional shape and hydrogen bonding capacity, which is critical for target engagement and selectivity.

Bioisosteric Replacement: Replacing one halogen with another or with different functional groups can fine-tune the electronic and steric properties of the molecule to optimize target binding and reduce off-target effects.

The following table conceptualizes an SAR study for a hypothetical series of analogues designed as kinase inhibitors.

| Compound ID | Modification from Parent Scaffold | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Notes |

|---|---|---|---|---|

| Parent Scaffold | This compound | 500 | >10,000 | Baseline activity. |

| Analogue 1 | Phenyl group at 4-position (replaces Br) | 50 | 5,000 | Improved potency, likely due to hydrophobic interactions. |

| Analogue 2 | Methyl group at N1-position | 250 | >10,000 | Reduced potency, N1-H may be a key H-bond donor. |

| Analogue 3 | Amine group at 4-position (replaces Br) | 150 | 8,000 | Moderate potency, potential for new H-bond interactions. |

Application in Chemical Biology as Molecular Probes

The unique chemical handles on this compound make it an attractive candidate for development into molecular probes. These tools are invaluable for studying complex biological processes, identifying new drug targets, and validating mechanisms of action.

Future research could focus on:

Affinity-Based Probes: The bromine atom can be functionalized with reactive groups (e.g., photo-affinity labels) or linker arms for attachment to solid supports. Such probes can be used to isolate and identify the specific protein targets of the indazole scaffold from cell lysates.

Fluorescent Probes: Attaching a fluorophore to the indazole core would allow for the visualization of the compound's subcellular localization and its engagement with targets within living cells using advanced microscopy techniques.

Target Occupancy Probes: Derivatives could be developed into probes that allow for the quantification of target engagement in preclinical models, providing crucial information on the relationship between drug exposure and pharmacological effect.

The development of such chemical biology tools would significantly accelerate the understanding of the biological roles of this compound and its analogues.

Integration of Advanced Computational Approaches for Predictive Drug Design

Advanced computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. nih.govresearchgate.net Integrating these approaches will be essential for harnessing the full potential of the this compound scaffold.

Key computational strategies include:

Molecular Docking: Simulating the binding of indazole analogues to the three-dimensional structures of potential protein targets can predict binding modes and affinities, guiding the rational design of more potent compounds. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to mathematically correlate the structural features of a series of analogues with their biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interaction and the role of solvent molecules. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. biotech-asia.org

The following table summarizes how these computational tools can be applied in a drug design workflow.

| Computational Method | Application in Drug Design | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening of analogue libraries against a target protein. | Binding affinity (docking score), key intermolecular interactions. |

| QSAR | Predicting the activity of new analogues based on existing data. | Predicted IC₅₀ or pIC₅₀ values. |

| MD Simulations | Assessing the stability of the highest-scoring docked poses. | Conformational stability, identification of stable hydrogen bonds. |

| ADMET Prediction | Filtering virtual compounds for drug-like properties. | Predicted solubility, permeability, metabolic stability, potential toxicity. |

By integrating these computational approaches, researchers can create a more efficient, hypothesis-driven drug discovery process, ultimately accelerating the translation of promising indazole-based compounds into clinical candidates. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Bromo-7-chloro-6-fluoro-1H-indazole, and how can reaction conditions be optimized?

- Methodology : Start with halogenation of the indazole core using sequential nucleophilic substitution. For bromination, use NaBr or CuBr₂ in DMSO at 80–100°C. Chlorination and fluorination require careful control: Cl substituents can be introduced via POCl₃ in anhydrous conditions, while fluorination may employ DAST (diethylaminosulfur trifluoride) or KF in polar aprotic solvents. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (1.2–1.5 eq halogenating agents) and reaction time (4–12 hrs) .

- Key Consideration : Halogenation order impacts regioselectivity; bromine’s bulkiness may sterically hinder subsequent substitutions.

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Use silica gel column chromatography with a hexane/ethyl acetate gradient (8:2 to 6:4) for initial purification. For higher purity, employ recrystallization in ethanol/water (7:3) due to the compound’s moderate solubility. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of dehalogenation byproducts .

Q. How should researchers handle safety and stability concerns during experimental workflows?

- Methodology : Store the compound under inert gas (N₂/Ar) at room temperature in sealed, light-resistant containers to prevent degradation. Use PPE (nitrile gloves, safety goggles) due to H302 (harmful if swallowed) and H315/H320 (skin/eye irritation). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) to confirm aromatic proton environments; ¹⁹F NMR for fluorine substituent verification.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (249.47 g/mol) and isotopic patterns (Br/Cl).

- XRD : Single-crystal X-ray diffraction for definitive structural confirmation, utilizing SHELXL for refinement .

Advanced Research Questions

Q. How can electron density contradictions in X-ray crystallography of halogenated indazoles be resolved?

- Methodology : For ambiguous electron density maps (common with heavy halogens like Br/Cl), use dual refinement strategies in SHELXL:

Apply anisotropic displacement parameters for Br/Cl atoms.

Test partial occupancy models if disorder is suspected.

Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···F) that may distort density .

- Case Study : Compare refinement metrics (R-factor, wR²) across multiple data sets to identify systematic errors.